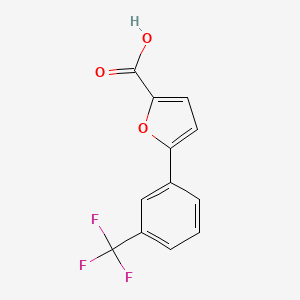

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Beschreibung

The exact mass of the compound 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRFTNFHVKVATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350856 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54022-99-0 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic Acid for Advanced Research and Development

Abstract

This technical guide provides an in-depth overview of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The strategic incorporation of a furan-2-carboxylic acid scaffold linked to a trifluoromethylphenyl moiety imparts a unique combination of physicochemical properties, making it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials. This document details the compound's properties, outlines a robust synthetic pathway via Suzuki-Miyaura cross-coupling, provides guidance on analytical characterization, discusses its applications in drug discovery, and summarizes essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction

The furan-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and ability to participate in hydrogen bonding make it an excellent starting point for the design of enzyme inhibitors and receptor ligands. When combined with the trifluoromethyl (-CF3) group—a substituent renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity—the resulting molecules become highly attractive candidates for drug discovery programs.[2]

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a bifunctional molecule that capitalizes on these attributes. It merges the established bio-isosteric properties of the furan ring with the potent electronic and steric effects of the trifluoromethyl group. This guide serves as a comprehensive resource, consolidating critical technical information to facilitate its effective use in advanced scientific applications.

Physicochemical and Structural Properties

The key physicochemical properties of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid are summarized below. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analogue and significantly enhance its lipophilicity (logP).[3][4]

| Property | Value | Source(s) |

| Molecular Weight | 256.18 g/mol | [5][6] |

| Molecular Formula | C₁₂H₇F₃O₃ | [5][6] |

| CAS Number | 54022-99-0 | [6] |

| IUPAC Name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | [6] |

| Synonyms | 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid | [6] |

| Melting Point | 199-205 °C | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity (Typical) | ≥95% | [6] |

Synthesis and Purification

The most efficient and versatile method for synthesizing 5-aryl-furan-2-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and a boronic acid or ester. For the target molecule, this involves coupling a 5-halofuran-2-carboxylic acid derivative with 3-(trifluoromethyl)phenylboronic acid. To prevent side reactions with the carboxylic acid group, it is often protected as an ester (e.g., methyl ester) prior to coupling, followed by a final deprotection step.

Proposed Synthetic Workflow

The synthesis can be logically structured into three main stages: esterification of the starting material, the core Suzuki-Miyaura coupling, and subsequent saponification to yield the final carboxylic acid.

Detailed Experimental Protocol

Stage 1: Esterification of 5-Bromofuran-2-carboxylic acid

-

Suspend 5-bromofuran-2-carboxylic acid (1.0 equiv) in methanol (MeOH, 5-10 mL per gram of starting material).

-

Add concentrated sulfuric acid (H₂SO₄, ~0.05 equiv) dropwise while stirring.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromofuran-2-carboxylate, which can be used in the next step, often without further purification.

Stage 2: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[8]

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio).[8]

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).[8]

-

Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate.

Stage 3: Saponification (Ester Hydrolysis)

-

Dissolve the purified methyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1N HCl).

-

The product, 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should show characteristic signals for the furan protons as doublets (typically between 6.5-7.5 ppm) and the aromatic protons of the trifluoromethylphenyl ring (typically between 7.5-8.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.[9]

-

¹³C NMR : Will show distinct signals for the carboxylic acid carbonyl, the furan ring carbons, the trifluoromethylphenyl ring carbons, and the carbon of the CF₃ group (as a quartet due to C-F coupling).

-

¹⁹F NMR : A single, sharp signal is expected for the -CF₃ group, typically observed between -60 to -65 ppm relative to a CFCl₃ standard.[10]

-

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass for C₁₂H₇F₃O₃ can be compared against the experimental value to verify the molecular formula.[9]

-

Chromatography : High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water with a trifluoroacetic acid or formic acid modifier is a standard starting point.

Applications in Drug Discovery and Development

The structural features of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid make it a highly valuable building block for drug discovery.

-

Scaffold for Bioactive Molecules : The furan-2-carboxylic acid moiety can be used to target a variety of biological systems. For example, related 5-phenyl-furan-2-carboxylic acids have shown promise as potential antitubercular agents by targeting iron acquisition in mycobacteria.[9] The core can be further functionalized, for instance, by converting the carboxylic acid to an amide, to explore a wider chemical space.

-

Fragment-Based Drug Design (FBDD) : This molecule serves as an excellent fragment for FBDD campaigns. The distinct phenyl and furan rings provide vectors for synthetic elaboration, allowing for systematic exploration of the binding pockets of target proteins.

-

Lead Optimization : The trifluoromethyl group is a key tool for lead optimization. Replacing a methyl group or hydrogen atom with a -CF₃ group can block metabolic oxidation at that position, thereby increasing the half-life and bioavailability of a drug candidate.[2][4] It also modulates the electronic properties, which can fine-tune binding interactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification : This compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. When handling the powder, use a dust mask or work in a ventilated fume hood.

-

Handling : Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a strategically designed chemical building block with substantial utility for researchers in drug discovery and materials science. Its synthesis is achievable through well-established and high-yielding synthetic methods like the Suzuki-Miyaura coupling. The unique combination of a furan-carboxylic acid core and a trifluoromethyl-substituted phenyl ring provides a powerful platform for developing novel molecules with enhanced physicochemical and biological properties. This guide provides the foundational technical knowledge required to confidently incorporate this valuable compound into advanced research and development projects.

References

- Matrix Fine Chemicals. 5-PHENYL-2-(TRIFLUOROMETHYL)FURAN-3-CARBOXYLIC ACID. Available from: https://www.matrix-fine-chemicals.com/product/mm23584852.html

- Fallacara, F., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283. Available from: https://www.mdpi.com/1422-8599/2021/4/M1283

- Sigma-Aldrich. 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/447803

- Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(3009), 1-10. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11205731/

- Sahu, S., et al. (2025). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. Available from: https://www.researchgate.

- Goti, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: https://www.researchgate.

- ChemicalBook. 3-Furoic acid(488-93-7) 1H NMR spectrum. Available from: https://www.chemicalbook.com/spectrumen_488-93-7_1hnmr.htm

- Al-Mokadem, M., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 14(15), 3048. Available from: https://www.mdpi.com/2073-4360/14/15/3048

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Available from: https://www.tcichemicals.

- Wikipedia. 2-Furoic acid. Available from: https://en.wikipedia.org/wiki/2-Furoic_acid

- AiFChem. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization. Available from: https://www.aifchem.

- Plesničar, B., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. Available from: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/iv/

- Plesničar, B., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate. Available from: https://www.researchgate.net/publication/262577662_One-step_synthesis_of_furan-25-dicarboxylic_acid_from_furan-2-carboxylic_acid_using_carbon_dioxide

- Deraedt, C., et al. (2014). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron, 70(36), 6248-6255. Available from: https://www.scispace.com/paper/site-selective-suzuki-miyaura-cross-coupling-reactions-of-2-3-4-5-tetrabromofuran-deraedt-2014

- Javed, I., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(19), 6759. Available from: https://www.mdpi.com/1420-3049/28/19/6759

- Luthe, G., et al. (2009). Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). Magnetic Resonance in Chemistry, 48(3), 230-238. Available from: https://pubmed.ncbi.nlm.nih.gov/19921764/

- Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: http://www.orgsyn.org/demo.aspx?prep=v93p0306

- BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Available from: https://www.benchchem.com/blog/the-trifluoromethyl-group-a-cornerstone-in-modern-medicinal-chemistry

- Luthe, G., et al. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). ResearchGate. Available from: https://www.researchgate.

- Chem-Impex. 5-Formyl-2-furancarboxylic acid. Available from: https://www.chemimpex.com/products/5-formyl-2-furancarboxylic-acid

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and how they dictate its behavior in various organic solvents. We present a theoretical framework for predicting solubility, followed by a detailed, field-tested experimental protocol for empirical determination. The causality behind experimental choices is explained, ensuring that the described methods are not just a series of steps but a self-validating system for generating reliable and reproducible data. All discussions and protocols are grounded in authoritative scientific principles, with comprehensive citations to support key claims.

Introduction: The Significance of Solubility

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a furan-carboxylic acid moiety linked to a trifluoromethyl-substituted phenyl ring, presents a unique combination of polar and nonpolar characteristics. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and can significantly influence properties like metabolic stability and lipophilicity, making it a common feature in modern pharmaceuticals. The carboxylic acid group provides a site for hydrogen bonding and potential salt formation.

The solubility of this compound is a critical parameter that governs its utility in a multitude of applications, including:

-

Drug Development: Solubility directly impacts bioavailability, formulation strategies, and the choice of solvents for synthesis and purification.

-

Crystallization: Selecting an appropriate solvent system is paramount for controlling crystal growth, polymorphism, and purity.

-

Analytical Chemistry: Understanding solubility is essential for developing robust analytical methods, such as HPLC and NMR, by ensuring the analyte remains in solution.

This guide will first deconstruct the molecule's key physicochemical properties to build a predictive solubility model. It will then provide a rigorous experimental protocol for quantifying its solubility in a diverse panel of organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's solubility is not an arbitrary property but a direct consequence of its structure and its interaction with the solvent. The principle of "like dissolves like" is the guiding concept: a solute will dissolve best in a solvent that shares similar polarity and intermolecular force characteristics.

Key Physicochemical Properties

A summary of the critical properties for 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is presented below. These values, primarily sourced from computational predictions, provide the basis for our theoretical analysis.

| Property | Value | Significance for Solubility |

| Molecular Formula | C12H7F3O3 | Indicates the elemental composition. |

| Molecular Weight | 256.18 g/mol | Influences the mass-to-volume relationship in solution. |

| Predicted logP | 3.5 | Suggests a significant degree of lipophilicity (poor water solubility) and a preference for nonpolar to moderately polar organic solvents. |

| Predicted pKa | 3.48 | As a carboxylic acid, it is a weak acid. In its neutral (protonated) form, it will be more soluble in organic solvents. Basicity of the solvent can lead to deprotonation and salt formation, potentially increasing solubility. |

Structural Analysis and Predicted Solubility Behavior

The molecule's structure can be divided into three key functional regions that dictate its interactions with solvents:

-

Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It will strongly interact with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).

-

Furan Ring: An aromatic heterocycle with some polar character due to the oxygen atom. It can participate in π-π stacking and dipole-dipole interactions.

-

(Trifluoromethyl)phenyl Group: This is the largest and most nonpolar part of the molecule. The trifluoromethyl group is highly lipophilic and electron-withdrawing, reducing the electron density of the phenyl ring. This region will favor interactions with nonpolar and weakly polar solvents through van der Waals forces.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid head and the large nonpolar tail. Alcohols like ethanol and methanol should also be effective due to their ability to form strong hydrogen bonds.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. These solvents can interact with parts of the molecule but may not be ableto solvate both the polar and nonpolar ends with equal efficacy.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and toluene. These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it energetically unfavorable to break the strong solute-solute interactions (crystal lattice energy) of the solid carboxylic acid.

The interplay of these molecular features is visualized in the diagram below.

Caption: Predicted interactions between solute functional groups and solvent classes.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid compound in a solvent.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that the solution reaches true thermodynamic equilibrium. This is critical for obtaining an accurate and reproducible solubility value, avoiding the misleading results that can arise from metastable solutions or incomplete dissolution.

Proposed Solvent Panel

To generate a comprehensive solubility profile, a diverse panel of solvents should be used, covering a range of polarities and functional groups.

| Solvent | Class | Polarity Index | Rationale |

| Methanol | Polar Protic | 5.1 | Strong H-bond donor/acceptor. |

| Ethanol | Polar Protic | 4.3 | Common lab solvent, slightly less polar than methanol. |

| Acetone | Polar Aprotic | 5.1 | H-bond acceptor, good general solvent. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Ester, common in chromatography and synthesis. |

| Dichloromethane | Halogenated | 3.1 | Can dissolve a wide range of compounds. |

| Acetonitrile | Polar Aprotic | 5.8 | High polarity, used in HPLC. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly polar, excellent H-bond acceptor. |

| Toluene | Nonpolar Aromatic | 2.4 | Can engage in π-π stacking. |

| n-Hexane | Nonpolar Aliphatic | 0.1 | Represents a true nonpolar environment. |

Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system. The inclusion of a time-to-equilibrium study (Step 3) and confirmation of solid-state form (Step 6) ensures the integrity of the final data.

Materials and Equipment:

-

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (solid, verified purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Workflow Diagram:

Caption: Experimental workflow for the equilibrium shake-flask solubility method.

Procedure:

-

Preparation: To a vial, add an excess amount of the solid compound (e.g., 20-30 mg) to a precisely known volume of solvent (e.g., 2 mL). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined time, typically 24 to 48 hours.

-

Confirming Equilibrium: For a rigorous study, multiple vials can be prepared for each solvent and sampled at different time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

-

Solid-State Analysis (Trustworthiness Check): After removing the supernatant, the remaining solid should be dried and can be analyzed by methods like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). This step verifies that the compound has not changed its crystalline form or formed a solvate during the experiment, which would yield a different solubility value.

Data Interpretation and Reporting

The results should be compiled into a clear, concise table, allowing for easy comparison between solvents.

Example Data Table:

| Solvent | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C | Observations |

| Methanol | Experimental Value | Calculated Value | Clear, colorless solution |

| Acetone | Experimental Value | Calculated Value | Clear, colorless solution |

| Toluene | Experimental Value | Calculated Value | Significant undissolved solid |

| n-Hexane | Experimental Value | Calculated Value | Essentially insoluble |

| ... | ... | ... | ... |

The empirically determined solubility data should be correlated back to the theoretical predictions. For instance, high solubility in DMSO and methanol would validate the prediction that hydrogen bonding and polar interactions are key drivers for this compound. Conversely, low solubility in hexane would confirm the unfavorable energetics of dissolving a polar carboxylic acid in a nonpolar medium. Any deviations from the expected trend can provide deeper insights into specific solute-solvent interactions.

Conclusion

Understanding the solubility of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is not a matter of finding a single number but of characterizing its behavior across a spectrum of chemical environments. This guide has established a dual approach: first, using fundamental physicochemical principles to predict solubility trends, and second, providing a robust, self-validating experimental protocol to generate precise, reliable data. By integrating theoretical understanding with rigorous empirical methodology, researchers can confidently select appropriate solvents for synthesis, purification, formulation, and analysis, thereby accelerating research and development timelines.

References

-

Title: The Trifluoromethyl Group: An Omnipresent Fluorine-Containing Functional Group in Science Source: ChemBioChem URL: [Link]

-

Title: The importance of solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: General Principles of Solubility Source: IUPAC URL: [Link]

-

Title: 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Measurement of Solubility Source: In ICH Harmonised Tripartite Guideline Q6B, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

An In-Depth Technical Guide to the In Silico Modeling of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid. As drug discovery pivots towards more predictive and efficient methodologies, computer-aided drug design (CADD) has become indispensable.[1] These computational approaches allow for the rapid, cost-effective evaluation of small molecules, helping to prioritize candidates for synthesis and experimental testing, thereby reducing late-stage clinical trial failures.[2][3] This document is structured not as a rigid template, but as a logical progression of inquiry, mirroring a real-world research workflow from initial hypothesis to a comprehensive predictive profile of the target molecule.

Our subject, 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, possesses structural motifs—a furan-carboxylic acid core and a trifluoromethylphenyl group—that are prevalent in bioactive compounds. The furan scaffold, in particular, is found in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[4][5] This guide will navigate the essential stages of its computational evaluation: target identification, molecular docking, molecular dynamics, and ADMET profiling, explaining the causal logic behind each methodological choice to ensure a robust and self-validating analytical process.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇F₃O₃ | [6] |

| Molecular Weight | 256.18 g/mol | [6] |

| Melting Point | 199-205 °C | [6] |

| SMILES String | OC(=O)c1ccc(o1)-c2cccc(c2)C(F)(F)F | [6] |

| InChI Key | ADRFTNFHVKVATK-UHFFFAOYSA-N | [6] |

| Table 1: Physicochemical Properties of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid. |

Part 1: Target Identification and Validation: The Starting Point

Before any interaction can be modeled, a biologically relevant target must be identified. For a novel compound without a known mechanism of action, in silico target identification is the critical first step. This process moves beyond simple speculation by leveraging vast biological and chemical datasets.[7][8] The primary goal is to generate a high-confidence hypothesis that can be tested computationally and, eventually, experimentally.

Approaches to target identification can be broadly categorized into ligand-based and structure-based methods.[3][9]

-

Ligand-Based Approaches : These methods rely on the principle that structurally similar molecules often have similar biological activities.[9] We can screen large chemical databases (e.g., ChEMBL, PubChem) for compounds structurally similar to our query molecule and analyze their known protein targets.

-

Structure-Based Approaches (Reverse Docking) : This involves docking the query molecule against a library of 3D protein structures representing the "druggable genome." The proteins to which the molecule binds with the highest predicted affinity become our primary target candidates.

-

Computational Inference : Advanced methods use gene expression data, connecting small-molecule profiles with genetic knockdown or overexpression signatures to infer mechanism of action.[8][10]

For 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, a ligand-based search is a logical starting point. The furan-2-carboxylic acid scaffold is a known pharmacophore. For instance, related 5-phenyl-furan-2-carboxylic acids have been investigated as potential antitubercular agents targeting the salicylate synthase MbtI.[11] This provides an immediate, evidence-based avenue for investigation.

Experimental Protocol: Ligand-Based Target Fishing

-

Obtain Ligand Structure : Acquire the 2D structure of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid in SDF or SMILES format.

-

Select a Similarity Search Tool : Utilize a public web server such as SwissTargetPrediction, SuperPred, or the similarity search function within PubChem.

-

Perform the Search : Input the ligand's structure and execute a 2D or 3D similarity search. The underlying algorithm compares the fingerprint of the query molecule (a bit string representing its structural features) to a pre-calculated database of known bioactive molecules.[9]

-

Analyze and Prioritize Targets : The output will be a ranked list of potential protein targets based on the similarity of the query molecule to known ligands for those targets.

-

Validate Plausibility : Cross-reference the top-ranked targets with literature to confirm their role in disease pathways and assess their "druggability." A druggable target typically has a well-defined binding pocket suitable for small-molecule interaction.[12]

Part 2: Molecular Docking: Predicting Binding Affinity and Pose

Once a putative target is identified, molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the protein's active site.[13] This technique is foundational to structure-based drug design, allowing for the rapid screening of compounds and providing insights into the specific molecular interactions that stabilize the protein-ligand complex.[9][14]

The process involves preparing both the ligand and the receptor, defining a search space (the binding pocket), and using a scoring function to evaluate and rank the generated poses.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol assumes the use of AutoDock Tools for file preparation and AutoDock Vina for the docking calculation, a widely used and validated combination.[15]

-

Ligand Preparation :

-

a. Draw the 2D structure of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid in a chemical editor (e.g., MarvinSketch, ChemDraw) and save it as a .mol or .sdf file.

-

b. Convert the 2D structure to a 3D structure using a tool like Open Babel. This step is crucial as it generates a plausible initial conformation.

-

c. In AutoDock Tools (ADT), import the 3D ligand structure. ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.

-

d. Define the rotatable bonds. The carboxyl and trifluoromethyl groups should be allowed to rotate freely.

-

e. Save the prepared ligand in the required .pdbqt format.

-

-

Receptor Preparation :

-

a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[16] Choose a high-resolution structure, preferably co-crystallized with a ligand to clearly identify the binding site.

-

b. In ADT, open the PDB file. Remove all water molecules and any co-crystallized ligands or ions not essential for binding.[17] The rationale is to model the direct ligand-protein interaction without the confounding influence of solvent.

-

c. Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds.

-

d. Compute Gasteiger charges for the protein atoms.

-

e. Save the prepared receptor in the .pdbqt format.

-

-

Grid Box Generation :

-

a. In ADT, define the search space for the docking algorithm. This is a 3D grid box that encompasses the entire binding site.

-

b. Center the grid box on the co-crystallized ligand (if present) or on key catalytic residues identified from the literature. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

-

-

Running AutoDock Vina :

-

a. Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and dimensions, and the output file name.

-

b. Execute Vina from the command line: vina --config conf.txt --log log.txt.

-

-

Analysis of Results :

-

a. Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9) and their corresponding binding affinities in kcal/mol.

-

b. The binding affinity is a negative value, where a more negative number indicates a stronger predicted interaction.[13]

-

c. Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

-

| Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Rationale for Target Selection |

| COX-2 (e.g., 5KIR) | -9.2 | Arg120, Tyr355, Ser530 | Furan and carboxylic acid motifs are present in some COX inhibitors. |

| MbtI (e.g., 3VEH) | -8.5 | Arg208, Tyr385, Mg²⁺ ion | Based on known activity of similar 5-phenyl-furan-2-carboxylic acids.[11] |

| p38 MAPK (e.g., 3S3I) | -7.8 | Met109, Gly110, Lys53 | Phenylfuran scaffolds are explored as kinase inhibitors. |

| Table 2: Illustrative molecular docking results for 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid against plausible biological targets. These values are examples for demonstration purposes. |

Part 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system over time, offering profound insights into the stability and dynamics of the protein-ligand complex.[16][18]

An MD simulation can validate a docking pose. If a ligand remains stably bound in its docked conformation throughout a simulation (e.g., 50-100 nanoseconds), it lends higher confidence to the docking result. Conversely, if the ligand quickly dissociates, the initial docking pose may have been an artifact.[19]

Experimental Protocol: MD Simulation using GROMACS

This protocol outlines the general steps for running an MD simulation of the protein-ligand complex using the GROMACS package.[20]

-

System Preparation :

-

a. Complex Formation : Combine the PDB coordinates of the prepared receptor and the top-ranked ligand pose from docking into a single complex file.

-

b. Force Field Selection : Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.[19]

-

c. Ligand Topology : Generate a topology file for the ligand. This file describes the atom types, charges, bonds, and angles for the molecule. Web servers like the CGenFF server can generate these parameters.

-

d. System Definition : Use GROMACS tools to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a chosen water model (e.g., TIP3P).[20]

-

e. Ionization : Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization :

-

Perform a steep descent energy minimization to relax the system and remove any bad contacts or steric clashes that may have been introduced during system setup.

-

-

Equilibration :

-

a. NVT Ensemble (Canonical) : Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This brings the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

-

b. NPT Ensemble (Isothermal-Isobaric) : Perform a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature. This allows the system density to relax and reach equilibrium at the target pressure (e.g., 1 bar).[20]

-

-

Production MD :

-

Run the main simulation for the desired length of time (e.g., 50-100 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Analysis :

-

a. Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and ligand over time to assess overall structural stability. A stable, converging RMSD indicates the system has reached equilibrium.

-

b. Root Mean Square Fluctuation (RMSF) : Plot the RMSF of each protein residue to identify flexible regions of the protein.

-

c. Interaction Analysis : Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

-

Part 4: ADMET Prediction: Profiling Drug-Likeness

A compound with high binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is essential for early-stage drug discovery.[21] In silico ADMET prediction uses quantitative structure-activity relationship (QSAR) models and machine learning to estimate these properties from the molecule's structure alone, long before costly synthesis is undertaken.[2][22]

Numerous open-access web servers and software are available for this purpose, and it is considered best practice to use multiple tools to gain a consensus prediction.[23][24]

Experimental Protocol: In Silico ADMET Prediction

-

Select Prediction Tools : Choose a set of well-validated, free web servers. Good options include SwissADME, pkCSM, and ADMETlab 2.0.[24]

-

Input Structure : Provide the SMILES string of 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid to each server.

-

Run Predictions : Execute the analyses. These tools use pre-built models to predict dozens of parameters.

-

Consolidate and Interpret Data : Collate the key predictions into a summary table. Pay close attention to:

-

Absorption : Lipophilicity (LogP), water solubility, and gastrointestinal (GI) absorption.

-

Distribution : Blood-Brain Barrier (BBB) penetration and plasma protein binding.

-

Metabolism : Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).

-

Toxicity : Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

| ADMET Property | Predicted Value / Classification | Interpretation & Significance |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system; desirable for peripherally acting drugs. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibition | Low Risk | Low predicted risk of causing cardiac arrhythmia. |

| Table 3: Example of a consolidated ADMET profile for 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid, generated using predictive models. These are illustrative results. |

Part 5: Model Validation and Trustworthiness

The outputs of in silico models are predictions, not certainties. Their credibility must be rigorously assessed. The process of verification and validation (V&V) is critical for ensuring that computational results are reliable enough to guide experimental decisions.[25][26]

-

Verification : "Are we solving the equations correctly?" This involves ensuring the software is functioning as expected and the simulation parameters are physically sound.

-

Validation : "Are we solving the correct equations?" This is the process of determining the degree to which a model is an accurate representation of the real-world phenomenon.[27]

For the workflow described here, validation involves:

-

Cross-Validation of Tools : Using multiple different software or web servers for the same task (e.g., docking with both AutoDock and Schrödinger, or using several ADMET predictors) to see if a consensus emerges.[23]

-

Retrospective Validation : If the chosen protein target has known inhibitors that are structurally similar to our query compound, we can dock them and see if the model can reproduce their experimental binding affinities and poses (a process known as redocking).

-

Experimental Correlation : The ultimate validation is comparison with experimental data. In silico predictions for binding affinity should eventually be compared to in vitro IC₅₀ or Kᵢ values, and ADMET predictions should be tested in cell-based assays.

By transparently reporting the methods used, acknowledging the limitations of the models, and correlating predictions with empirical data whenever possible, we build a trustworthy and authoritative case for the molecule's potential.

Conclusion

References

- Computational Methods Applied to Rational Drug Design. (n.d.). Google Books.

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

(2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

-

Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

-

Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. Computational Methods in Drug Discovery. [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). News-Medical.net. [Link]

-

Rifai, M. A., & Shafer, C. M. (n.d.). Computational Drug Design and Small Molecule Library Design. Computational Drug Design and Small Molecule Library Design. [Link]

-

Molecular Docking Tutorial. (n.d.). University of Palermo. [Link]

-

In silico models for drug development: tackling the validation challenge. (2019, May 14). VPH Institute. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

-

Hart, G. W. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 6(12), 885-895. [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Bioinformatics Review. [Link]

-

In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]

-

Al-Haddad, R., & Al-Bawab, A. Q. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(20), 1667-1683. [Link]

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]

-

I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

-

How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024, October 29). YouTube. [Link]

-

Singh, D. B., & Dwivedi, S. (2019). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]

-

Cuffari, B. (2020, January 30). Validating the In-Silico Model for Toxicity Studies. News-Medical.net. [Link]

-

Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). SpringerLink. [Link]

-

Viceconti, M., Juarez, M. A., Curreli, C., Pennisi, M., Russo, G., & Pappalardo, F. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Methods, 185, 121-129. [Link]

-

Brec, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1373. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (n.d.). ResearchGate. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. ijabbr.com [ijabbr.com]

- 6. 5-[3-(三氟甲基)苯基]-2-糠酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 9. biochem158.stanford.edu [biochem158.stanford.edu]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 15. m.youtube.com [m.youtube.com]

- 16. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

- 21. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 22. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]

- 23. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ayushcoe.in [ayushcoe.in]

- 25. vph-institute.org [vph-institute.org]

- 26. news-medical.net [news-medical.net]

- 27. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. drugtargetreview.com [drugtargetreview.com]

- 29. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

The Furan Scaffold: A Privileged Core in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] Its unique electronic properties and versatile reactivity have established it as a privileged scaffold in the development of a wide array of therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and synthesis of novel furan-based compounds. We will navigate through the foundational synthetic strategies that have stood the test of time and journey into the modern catalytic methodologies that offer unprecedented efficiency and selectivity. Beyond the mere recitation of protocols, this guide delves into the causality behind experimental choices, offering insights honed from practical application. Through detailed protocols, quantitative data, and mechanistic visualizations, we aim to equip researchers with the knowledge to not only replicate these syntheses but to innovate upon them.

The Enduring Significance of the Furan Moiety in Medicinal Chemistry

The furan nucleus is a recurring motif in a multitude of clinically approved drugs and pharmacologically active compounds.[2][3] Its prevalence is not coincidental; the furan ring often imparts favorable pharmacokinetic and pharmacodynamic properties.[1] It can act as a bioisostere for other aromatic systems, like the phenyl ring, while offering distinct electronic and steric characteristics that can enhance metabolic stability, improve receptor binding, and increase bioavailability.[2][4]

Furan derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Antimicrobial Activity: Furan-containing compounds, most notably the nitrofurans (e.g., nitrofurantoin), are well-established antibacterial agents, particularly for urinary tract infections.[1][5] Their mechanism often involves the enzymatic reduction of the nitro group within bacterial cells, generating reactive intermediates that inflict damage on bacterial DNA and ribosomes.[1][2]

-

Anticancer Activity: A significant number of furan derivatives have been investigated for their potential as anticancer agents.[1] These compounds can exert cytotoxic effects through diverse mechanisms, such as inhibiting tubulin polymerization, inducing apoptosis, and causing cell cycle arrest.[1][6]

-

Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory drugs.[1] These agents often function by inhibiting enzymes like cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade.[2]

-

Antiviral Activity: Certain furan derivatives have shown potential as antiviral agents, with some inhibiting the replication of viruses such as HIV, influenza, and hepatitis C.[2]

-

Cardiovascular and Neuroprotective Effects: Furan-containing drugs are utilized in managing cardiovascular conditions.[7] Furthermore, emerging research highlights the neuroprotective potential of furan compounds, with activities relevant to conditions like Alzheimer's and Parkinson's diseases.[8]

The therapeutic versatility of the furan scaffold underscores the continued importance of developing novel and efficient synthetic routes to access structurally diverse furan-based molecules.[9][10]

Foundational Strategies for Furan Ring Construction

While modern synthetic chemistry has introduced a plethora of new reactions, the classical methods for furan synthesis remain highly relevant due to their reliability and the accessibility of their starting materials.[11] Understanding these foundational reactions is crucial for any chemist working with furan-based compounds.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is arguably the most fundamental and widely employed method for preparing furans.[11][12] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[11][13]

Causality in Experimental Design: The choice of acid catalyst is critical. While strong mineral acids can be effective, they can also lead to side reactions, especially with sensitive substrates. Milder catalysts or reaction conditions, such as microwave assistance, have been introduced to improve yields and reduce reaction times.[11][13] The rate-determining step is typically the intramolecular nucleophilic attack of the enol form of one carbonyl onto the protonated form of the other.[11]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

-

To a round-bottom flask equipped with a reflux condenser, add acetonylacetone (1,4-hexanedione) (1.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield 2,5-dimethylfuran.

Diagram: Paal-Knorr Furan Synthesis Workflow

Caption: General workflow for the Paal-Knorr furan synthesis.

The Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another classic and versatile method that involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[14][15]

Causality in Experimental Design: The choice of base is a key consideration. A mild base like pyridine or triethylamine is often preferred to prevent the hydrolysis of ester functionalities that are common in β-dicarbonyl substrates.[14] The reaction proceeds through a base-catalyzed deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the α-carbon of the α-halo ketone in an SN2 fashion.[14] Subsequent intramolecular cyclization and dehydration yield the furan product.[14]

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

-

Dissolve ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask.

-

Add a mild base, such as pyridine (1.2 eq), to the solution.

-

Slowly add chloroacetone (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel. [14]

| Starting Materials | Base | Solvent | Temperature | Yield (%) |

| Ethyl acetoacetate, Chloroacetone | Pyridine | Ethanol | Reflux | ~75 |

| Ethyl acetoacetate, Bromoacetone | Triethylamine | DMF | 80 °C | ~80 |

| Acetylacetone, Phenacyl bromide | Sodium ethoxide | Ethanol | Room Temp | ~65 |

| Caption: Representative yields for the Feist-Benary synthesis under various conditions. |

Modern Synthetic Methodologies: Catalysis and C-H Activation

The quest for more efficient, atom-economical, and environmentally friendly synthetic methods has led to the development of powerful new strategies for furan synthesis, largely driven by advances in transition metal catalysis.[16][17]

Metal-Catalyzed Cyclization Reactions

Transition metals such as palladium, gold, cobalt, and copper have proven to be exceptional catalysts for the synthesis of furans from readily available starting materials like alkynes and allenes.[16][17][18]

-

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the synthesis of furans from various precursors. For instance, Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a facile route to substituted furans under mild and neutral conditions.[19] Palladium catalysis also enables the direct arylation of furans via C-H functionalization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized furan derivatives.[20]

-

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for alkyne activation. Gold-catalyzed approaches to furans from 1-oxiranyl-2-alkynyl esters and various nucleophiles have been developed, showcasing the unique reactivity of gold in promoting cyclization reactions.[17][18]

-

Cobalt-Catalyzed Reactions: Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls offers a regioselective pathway to multisubstituted furans.[16] This method is notable for its wide substrate scope and high degree of functional group tolerance.[16]

Diagram: Metal-Catalyzed Furan Synthesis Pathways

Caption: Overview of modern metal-catalyzed routes to substituted furans.

C-H Activation Strategies

Direct C-H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-installed functional groups.[21] This approach is particularly attractive for the synthesis of furan derivatives.

Causality in Experimental Design: Palladium-catalyzed C-H activation/alkene insertion/annulation of cyclic 1,3-diketones with various alkenes provides a practical and efficient route to furan derivatives.[21] The selectivity of this reaction is a key advantage, allowing for the construction of complex furan-containing scaffolds with high regioselectivity.[21] Similarly, cobalt(III)-catalyzed C-H bond functionalization of α,β-unsaturated oximes represents a novel approach to furan synthesis, demonstrating the first example of Co(III)-catalyzed functionalization of alkenyl C-H bonds for this purpose.[22]

Future Perspectives and Conclusion

The field of furan synthesis is continually evolving, driven by the demand for novel therapeutic agents and functional materials.[23] Future research will likely focus on the development of even more efficient and selective catalytic systems, including those that utilize earth-abundant metals. The application of biocatalysis and flow chemistry also holds significant promise for the sustainable and scalable production of furan-based compounds.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]

-

Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

-

Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. Available at: [Link]

-

Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. Available at: [Link]

-

Metal-catalyzed Furan Synthesis. A Review. Taylor & Francis Online. Available at: [Link]

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

-

Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Nivrutti International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation. Royal Society of Chemistry. Available at: [Link]

-

Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available at: [Link]

-

Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

-

Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. Available at: [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

-

Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. Available at: [Link]

-

Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ACS Publications. Available at: [Link]

-

Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Royal Society of Chemistry. Available at: [Link]

-

Transition metal catalyzed furans synthesis : transition metal catalyzed heterocycles synthesis series 1st Edition Wu ebook downloadable view. Scribd. Available at: [Link]

-

Bioactive compounds containing furan framework. ResearchGate. Available at: [Link]

-

Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Furan synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Publications. Available at: [Link]

-

Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC. Available at: [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]

-

Furan. Wikipedia. Available at: [Link]

-

Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. Available at: [Link]

-

Synthesis of Furans – Recent Advances. ResearchGate. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

-

Convergent Synthesis of Highly Functionalized Furans. ACS Publications. Available at: [Link]

-

Feist–Benary synthesis. Wikipedia. Available at: [Link]

-

Feist-Benary synthesis. chemeurope.com. Available at: [Link]

-

Direct C−H activation reactions on furfurals. ResearchGate. Available at: [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biojournals.us [biojournals.us]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijabbr.com [ijabbr.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 16. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. scribd.com [scribd.com]

- 19. Furan synthesis [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apps.dtic.mil [apps.dtic.mil]

Topic: Exploring the Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Furan Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorinated moieties and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a particularly compelling class of molecules: trifluoromethylphenyl furan derivatives. By synergistically combining the furan nucleus—a versatile pharmacophore and phenyl ring bioisostere—with the potent electronic and metabolic influence of the trifluoromethyl group, these derivatives have emerged as promising candidates in diverse therapeutic areas, including oncology and infectious diseases. This document synthesizes data from seminal studies to explain the causality behind how specific structural modifications to the furan core, the trifluoromethylphenyl ring, and interconnecting linkers modulate biological activity. Through detailed protocols, quantitative data tables, and mechanistic diagrams, we offer field-proven insights for researchers aiming to optimize the potency, selectivity, and pharmacokinetic profiles of this important chemical class.

Introduction: The Strategic Fusion of Furan and Trifluoromethyl Moieties

In the quest for novel therapeutics, the design of a molecular scaffold is paramount, as it dictates the fundamental biological activity and drug-like properties of a compound.[1] The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[2] It is valued for its ability to act as a bioisosteric replacement for phenyl rings, often enhancing metabolic stability and modulating the hydrophilic-lipophilic balance of a molecule.[3] The ether oxygen in the furan ring can serve as a hydrogen bond acceptor, strengthening interactions with biological targets.[2] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4]

Parallel to the utility of specific scaffolds, the strategic substitution with functional groups is a critical tool for optimizing drug candidates. The trifluoromethyl (CF3) group is particularly noteworthy in this regard.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties.[1][6] Introducing a CF3 group can enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins.[1][7] This has made trifluoromethylation a standard and highly effective strategy for improving the potency and pharmacokinetic profiles of drug candidates.[8]

The combination of these two powerful components—the furan scaffold and the trifluoromethylphenyl moiety—creates a chemical space rich with therapeutic potential. This guide dissects the SAR of this class, providing a logical framework for understanding how structural nuances translate into functional outcomes.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of trifluoromethylphenyl furan derivatives is highly dependent on the precise arrangement and nature of substituents on three key regions: the furan ring, the trifluoromethylphenyl ring, and any linking group that connects them.

Modifications of the Furan Ring

The furan nucleus serves as the central scaffold, and its substitution pattern is critical. The C2 and C5 positions are the most common and influential sites for modification due to the electronic nature of the furan ring.[2][3]

-

Substitution at C2 and C5: These positions are electronically enriched and are the primary sites for electrophilic substitution.[9] Attaching the trifluoromethylphenyl group at one of these positions and another pharmacophoric element at the other is a common strategy. For example, in a series of 2,5-disubstituted furan derivatives designed to overcome P-glycoprotein mediated multidrug resistance, the precise nature of the groups at these positions was crucial for activity.[10]

-

Bioisosteric Replacement: The furan ring itself can be considered a bioisostere of a phenyl ring. In chalcone derivatives, replacing a dihydroxy-phenyl A-ring with a furan moiety was shown to enhance antiproliferative activity by more than twofold, underscoring the furan's ability to favorably orient the molecule for target binding.[11]

Modifications of the Trifluoromethylphenyl Ring

The phenyl ring provides a rigid anchor for the trifluoromethyl group and allows for further substitutions to fine-tune activity.

-

Positional Isomerism of the CF3 Group: The location of the CF3 group (ortho, meta, or para) significantly impacts the electronic distribution and steric profile of the ring. SAR studies on EGFR inhibitors showed that the placement of the trifluoromethyl group on the pyrimidine ring, alongside various phenyl substitutions, was critical for achieving potent antitumor activity.[12] In many kinase inhibitors, a 3-(trifluoromethyl)phenyl moiety is a recurring feature, suggesting its optimal positioning for binding within the ATP pocket.[13]

-